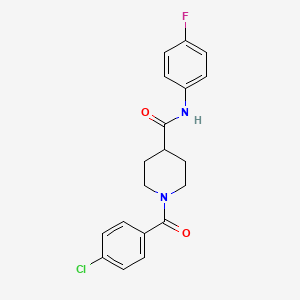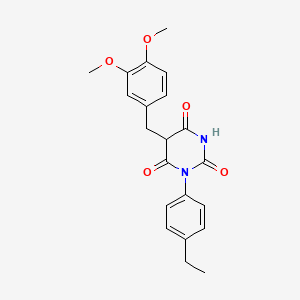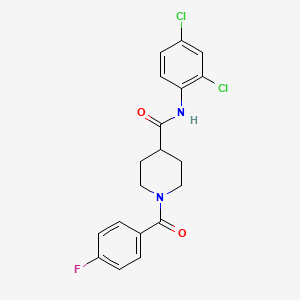![molecular formula C18H27N3O5S B3993669 4-[2-(azepan-1-yl)-5-nitrophenyl]sulfonyl-2,6-dimethylmorpholine](/img/structure/B3993669.png)
4-[2-(azepan-1-yl)-5-nitrophenyl]sulfonyl-2,6-dimethylmorpholine
Overview
Description
4-[2-(azepan-1-yl)-5-nitrophenyl]sulfonyl-2,6-dimethylmorpholine is a complex organic compound that features a morpholine ring substituted with a sulfonyl group and a nitrophenyl group
Preparation Methods
The synthesis of 4-[2-(azepan-1-yl)-5-nitrophenyl]sulfonyl-2,6-dimethylmorpholine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the azepane ring: This can be achieved through cyclization reactions involving appropriate precursors.
Nitration of the phenyl ring:
Sulfonylation: The sulfonyl group is introduced using sulfonyl chlorides under basic conditions.
Formation of the morpholine ring: This involves cyclization reactions using appropriate amine and diol precursors.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often employing catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
4-[2-(azepan-1-yl)-5-nitrophenyl]sulfonyl-2,6-dimethylmorpholine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the sulfonyl and morpholine rings.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and nucleophiles such as amines or alcohols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-[2-(azepan-1-yl)-5-nitrophenyl]sulfonyl-2,6-dimethylmorpholine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for use in the development of advanced materials, such as polymers and coatings.
Biological Studies: It can be used in studies investigating the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 4-[2-(azepan-1-yl)-5-nitrophenyl]sulfonyl-2,6-dimethylmorpholine involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the sulfonyl group can form strong interactions with amino acid residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 4-[2-(azepan-1-yl)-5-nitrophenyl]sulfonyl-2,6-dimethylmorpholine include:
4-(azepan-1-ylsulfonyl)-N-(4-{[(2,6-dimethoxypyrimidin-4-yl)amino]sulfonyl}phenyl)benzamide: This compound also features an azepane ring and sulfonyl group but differs in the substituents on the phenyl ring.
(2-Azepan-1-yl-2-phenylethyl)amine: This compound has a similar azepane ring but lacks the nitrophenyl and morpholine groups.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties not found in the similar compounds .
Properties
IUPAC Name |
4-[2-(azepan-1-yl)-5-nitrophenyl]sulfonyl-2,6-dimethylmorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O5S/c1-14-12-20(13-15(2)26-14)27(24,25)18-11-16(21(22)23)7-8-17(18)19-9-5-3-4-6-10-19/h7-8,11,14-15H,3-6,9-10,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNLLJNVXSYYCJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methylpropyl 4-(4-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B3993589.png)
![6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL 2-(4-METHYLBENZENESULFONAMIDO)BUTANOATE](/img/structure/B3993603.png)
![6-cyclohexyl-6-methyl-6,12-dihydrobenzo[h][1,2,4]triazolo[3,4-b]quinazolin-7(5H)-one](/img/structure/B3993606.png)
![5-[4-(allyloxy)benzyl]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3993613.png)
![N-(2-hydroxyethyl)-N,2,4-trimethyl-3-[methyl-(4-methylphenyl)sulfonylamino]benzenesulfonamide](/img/structure/B3993615.png)


![1,5-dimethyl-4-({methyl[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]amino}methyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B3993649.png)

![2-(2,4'-dioxo-3'-phenyl-3',4'-dihydro-1'H-spiro[indole-3,2'-quinazolin]-1(2H)-yl)-N,N-diethylacetamide](/img/structure/B3993658.png)
![N-[(2,7-dihydroxy-1-naphthyl)(2-methoxyphenyl)methyl]acetamide](/img/structure/B3993662.png)
![9-[3-Bromo-5-ethoxy-4-(prop-2-YN-1-yloxy)phenyl]-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione](/img/structure/B3993674.png)
![5-(2-chlorophenyl)-2-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B3993683.png)

